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A Comparative Guide to the Myeloperoxidase Inhibitors PF-06282999 and PF-1355

Introduction
Myeloperoxidase (MPO) is a pivotal enzyme in the human immune system, primarily found in

neutrophils. It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants,

which are crucial for pathogen destruction. However, excessive MPO activity is implicated in

the pathology of numerous inflammatory conditions, including cardiovascular and renal

diseases, by promoting oxidative damage and inflammation.[1] This has led to the development

of MPO inhibitors as potential therapeutic agents.

This guide provides a detailed comparison of two prominent, structurally analogous MPO

inhibitors developed by Pfizer: PF-06282999 and PF-1355. Both are selective, mechanism-

based inactivators of MPO, but they exhibit distinct pharmacological profiles.[2] This document

is intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview based on available preclinical data.

Mechanism of Action: Irreversible MPO Inactivation
Both PF-06282999 and PF-1355 are classified as 2-thiouracil mechanism-based inhibitors.[3]

[4] Their inhibitory action is not immediate but occurs in a time-dependent manner that requires

the catalytic activity of the MPO enzyme itself.[5]

The process begins with MPO converting hydrogen peroxide (H₂O₂) to a more reactive state.

The inhibitor, acting as a substrate, is then oxidized by the activated MPO. This leads to the

formation of a reactive intermediate that covalently binds to the enzyme, resulting in its
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irreversible inactivation.[5][6] This mechanism ensures high selectivity for MPO, as the inhibitor

is only activated in the presence of MPO's enzymatic activity. PF-06282999 has demonstrated

high selectivity for MPO over other enzymes like thyroid peroxidase and cytochrome P450

isoforms.[5]

Below is a diagram illustrating this shared mechanism of action.
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Mechanism of Irreversible MPO Inactivation.
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The following tables summarize the available quantitative data for PF-06282999 and PF-1355,

allowing for a direct comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency
Parameter PF-06282999 PF-1355 Assay Context

IC₅₀ 1.9 µM[6][7]
0.97 µM (NET

formation)[1]

Inhibition of MPO

activity in stimulated

human neutrophils or

whole blood

1.65 µM (Taurine

Chloramines)[1]

EC₅₀ 3.8 µM[7]
1.47 µM (Taurine

Chlorination)[4]

Effective

concentration in

plasma or cell-based

assays

2.03 µM (Human

Blood)[4]

Table 2: Pharmacokinetics (PF-06282999)
Data for PF-1355 pharmacokinetics is not readily available in the public domain.
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Parameter Mouse Rat Dog Monkey Human

Oral

Bioavailability
100% 86% 75% 76% N/A

Plasma

Clearance

(CLp)

10.1

mL/min/kg

41.8

mL/min/kg

3.39

mL/min/kg

10.3

mL/min/kg
N/A

Volume of

Distribution

(Vdss)

0.5 L/kg 2.1 L/kg 1.0 L/kg 0.9 L/kg N/A

Terminal Half-

life (t₁/₂)
0.75 h 3.3 h 2.0 h 1.9 h N/A

Blood/Plasma

Ratio
1.1 1.1 0.91 1.2 0.94

Data sourced from MedChemExpress, citing Dong JQ, et al. (2016).[7][8]

Experimental Protocols
Detailed, step-by-step protocols are proprietary. However, based on published literature, the

principles of the key assays used to characterize these inhibitors can be described.

Human Whole Blood Assay (for MPO Activity)
This ex vivo assay is crucial for understanding an inhibitor's efficacy in a complex biological

matrix.

Preparation: Freshly drawn human whole blood is collected in heparinized tubes.

Incubation: The test compound (PF-06282999 or PF-1355) is added to the blood at various

concentrations and incubated.

Stimulation: Neutrophils within the blood are stimulated, typically with Lipopolysaccharide

(LPS), to induce the release of MPO. This incubation usually lasts for several hours (e.g., 4

hours).
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MPO Capture: Plasma is separated, and MPO is captured from the plasma using microtiter

plates coated with an anti-MPO antibody.

Activity Measurement: The captured MPO is washed to remove the inhibitor. The residual

enzymatic activity is then measured by adding a substrate solution (e.g., Amplex Red and

H₂O₂) and quantifying the product formation via fluorescence or absorbance.

Analysis: The IC₅₀ value is calculated by plotting the residual MPO activity against the

inhibitor concentration.
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Workflow for the Human Whole Blood MPO Assay.

Taurine Chloramine Assay
This assay measures the direct chlorinating activity of MPO, a primary physiological function.

Cell Isolation: Human neutrophils are isolated from the blood of healthy donors.
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Incubation: Isolated neutrophils are treated with the inhibitor (PF-1355) or a vehicle control.

Stimulation: The neutrophils are then stimulated with an agent like Phorbol Myristate Acetate

(PMA) in a medium containing taurine.

Chloramine Formation: Active MPO released by the neutrophils catalyzes the reaction

between H₂O₂ and chloride ions to form HOCl. The HOCl is then trapped by taurine to form

the more stable taurine chloramine.

Detection: The amount of taurine chloramine produced is quantified. A common method

involves reacting the taurine chloramine with 3,3′,5,5′-tetramethylbenzidine (TMB) in the

presence of iodide, which produces a blue-colored product that can be measured

spectrophotometrically.

Analysis: The IC₅₀ is determined by comparing the amount of taurine chloramine produced in

the presence of the inhibitor to the control.

Summary and Conclusion
Both PF-06282999 and PF-1355 are potent, selective, and irreversible inhibitors of

myeloperoxidase, operating through a mechanism-based inactivation pathway.

Potency: Based on the available in vitro data, PF-1355 appears to be slightly more potent

than PF-06282999 in cell-based assays, exhibiting lower IC₅₀ and EC₅₀ values in assays for

NET formation and taurine chlorination.[1][4]

Pharmacokinetics: Extensive pharmacokinetic data is available for PF-06282999,

demonstrating good oral bioavailability and low to moderate clearance across several

preclinical species.[5][7] This robust dataset was sufficient to advance PF-06282999 to first-

in-human studies.[5][6] Publicly available pharmacokinetic data for PF-1355 is limited,

making a direct comparison in this area difficult.

Clinical Development: PF-06282999 has progressed to clinical trials, indicating a favorable

overall pharmacological and safety profile.[5]

In conclusion, while both compounds are effective MPO inhibitors with a shared mechanism,

PF-06282999 has a more extensively characterized pharmacokinetic profile and has advanced
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further in clinical development. PF-1355 shows high potency in preclinical models of vasculitis

and glomerulonephritis, suggesting its therapeutic potential in vascular and renal diseases.[3]

[8][9] The choice between these or similar MPO inhibitors for future research or development

would depend on the specific therapeutic context, balancing in vitro potency with in vivo

pharmacokinetic and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ultra-dd.org [ultra-dd.org]

2. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex
vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. medchemexpress.com [medchemexpress.com]

5. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally
Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and
Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-
yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase
Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. file.medchemexpress.com [file.medchemexpress.com]

9. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After
Experimental Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comparing PF-06282999 and PF-1355]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609969#comparing-pf-06282999-and-pf-1355]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b00963
https://file.medchemexpress.com/batch_PDF/HY-19321/PF-06282999-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/30167547/
https://www.benchchem.com/product/b609969?utm_src=pdf-custom-synthesis
https://ultra-dd.org/sites/www.ultra-dd.org/files/cell-assays/Experimental%20protocol%20whole%20blood%20assay%20MDP.pdf
https://pubmed.ncbi.nlm.nih.gov/25698787/
https://pubmed.ncbi.nlm.nih.gov/25698787/
https://pubmed.ncbi.nlm.nih.gov/25698787/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b00963
https://www.medchemexpress.com/PF-1355.html
https://pubmed.ncbi.nlm.nih.gov/26608081/
https://pubmed.ncbi.nlm.nih.gov/26608081/
https://pubmed.ncbi.nlm.nih.gov/26608081/
https://pubmed.ncbi.nlm.nih.gov/26509551/
https://pubmed.ncbi.nlm.nih.gov/26509551/
https://pubmed.ncbi.nlm.nih.gov/26509551/
https://www.medchemexpress.com/PF-06282999.html
https://file.medchemexpress.com/batch_PDF/HY-19321/PF-06282999-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/30167547/
https://pubmed.ncbi.nlm.nih.gov/30167547/
https://www.benchchem.com/product/b609969#comparing-pf-06282999-and-pf-1355
https://www.benchchem.com/product/b609969#comparing-pf-06282999-and-pf-1355
https://www.benchchem.com/product/b609969#comparing-pf-06282999-and-pf-1355
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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